molecular formula C123H191N40O48P B1139624 Phospho-Glycogen Synthase Peptide-2 (substrate) CAS No. 851366-97-7

Phospho-Glycogen Synthase Peptide-2 (substrate)

Cat. No. B1139624
CAS RN: 851366-97-7
M. Wt: 3029.05
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Phospho-Glycogen Synthase Peptide-2 (substrate) is a peptide substrate primarily used in Kinase Assays . It is a substrate for glycogen synthase kinase-3 (GSK-3) and can be used for affinity purification of protein-serine kinases .


Synthesis Analysis

The synthesis of Phospho-Glycogen Synthase Peptide-2 (substrate) is routinely evaluated as a substrate of active GSK3β to catalyze the incorporation of phosphate into phospho-glycogen synthase peptide-2 .


Chemical Reactions Analysis

Phospho-Glycogen Synthase Peptide-2 (substrate) is used in kinase assays, where it serves as a substrate for the enzyme glycogen synthase kinase-3 (GSK-3) .

Scientific Research Applications

Kinase Assays

Phospho-Glycogen Synthase Peptide-2 is primarily used in Kinase Assays . Kinase assays are tests that measure the activity of kinases, enzymes that modify other proteins by chemically adding phosphate groups to them. This peptide serves as a substrate for these assays, allowing researchers to study the activity of specific kinases.

Glycogen Synthase Kinase-3 (GSK-3) Studies

This compound is a synthetic peptide suitable as a substrate for glycogen synthase kinase-3 (GSK-3) . GSK-3 is a serine/threonine protein kinase that plays a key role in various cellular processes, including the regulation of glycogen metabolism, cell proliferation, and cell differentiation. By using this peptide as a substrate, researchers can study the activity and function of GSK-3.

Protein Phosphorylation Studies

Phospho-Glycogen Synthase Peptide-2 can be used to study protein phosphorylation . Protein phosphorylation is a crucial post-translational modification that regulates a wide range of cellular processes. This peptide, when phosphorylated, can help researchers understand the mechanisms of protein phosphorylation and its role in cellular functions.

Drug Discovery and Development

This peptide can also be used in drug discovery and development . By studying how different compounds interact with this peptide, researchers can identify potential drugs that can modulate the activity of kinases or other proteins.

Disease Research

Given the role of GSK-3 in various cellular processes, this peptide can be used in disease research . Abnormal activity of GSK-3 has been linked to several diseases, including diabetes, Alzheimer’s disease, and cancer. Researchers can use this peptide to study the role of GSK-3 in these diseases and potentially develop new therapeutic strategies.

Biochemical Assays

Lastly, Phospho-Glycogen Synthase Peptide-2 can be used in various biochemical assays . These assays can help researchers study the biochemical properties of this peptide, its interactions with other molecules, and its role in various biochemical reactions.

Safety and Hazards

Phospho-Glycogen Synthase Peptide-2 (substrate) is intended for research use only and is not to be used for any other purpose, which includes but is not limited to, unauthorized commercial uses, in vitro diagnostic uses, ex vivo or in vivo therapeutic uses or any type of consumption or application to humans or animals .

properties

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[1-[1-[2-[2-[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoylamino]propanoylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-phosphonooxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C123H191N40O48P/c1-57(2)42-74(149-110(196)80(51-166)155-114(200)85-18-11-39-161(85)117(203)82(53-168)157-115(201)86-19-12-40-162(86)118(204)87-20-13-41-163(87)119(205)94(58(3)4)159-96(182)60(6)139-95(181)59(5)140-98(184)66(14-7-35-134-121(126)127)142-99(185)67(15-8-36-135-122(128)129)141-97(183)65(124)43-61-21-23-64(169)24-22-61)105(191)153-78(49-164)109(195)143-68(16-9-37-136-123(130)131)100(186)150-75(44-62-47-132-55-137-62)107(193)154-79(50-165)111(197)156-81(52-167)116(202)160-38-10-17-84(160)113(199)152-76(45-63-48-133-56-138-63)106(192)145-69(25-30-88(125)170)104(190)158-83(54-211-212(208,209)210)112(198)147-72(28-33-91(175)176)103(189)151-77(46-93(179)180)108(194)146-70(26-31-89(171)172)101(187)144-71(27-32-90(173)174)102(188)148-73(120(206)207)29-34-92(177)178/h21-24,47-48,55-60,65-87,94,164-169H,7-20,25-46,49-54,124H2,1-6H3,(H2,125,170)(H,132,137)(H,133,138)(H,139,181)(H,140,184)(H,141,183)(H,142,185)(H,143,195)(H,144,187)(H,145,192)(H,146,194)(H,147,198)(H,148,188)(H,149,196)(H,150,186)(H,151,189)(H,152,199)(H,153,191)(H,154,193)(H,155,200)(H,156,197)(H,157,201)(H,158,190)(H,159,182)(H,171,172)(H,173,174)(H,175,176)(H,177,178)(H,179,180)(H,206,207)(H4,126,127,134)(H4,128,129,135)(H4,130,131,136)(H2,208,209,210)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMKCITWGMPAKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CO)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CC3=CNC=N3)C(=O)NC(CCC(=O)N)C(=O)NC(COP(=O)(O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CO)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C5CCCN5C(=O)C6CCCN6C(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=C(C=C7)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C123H191N40O48P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3029.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phospho-Glycogen Synthase Peptide-2 (substrate)

Q & A

Q1: Why was Phospho-Glycogen Synthase Peptide-2 used in this study?

A1: Phospho-Glycogen Synthase Peptide-2 is a well-established substrate for GSK3, allowing researchers to directly measure the kinase activity of GSK3α and GSK3β in a cell-free environment. This study aimed to determine if the cytotoxic effects observed with the drug elraglusib were truly due to GSK3 inhibition. Using this peptide substrate in a cell-free kinase assay allowed the researchers to directly compare the inhibitory potency of elraglusib against both GSK3 isoforms [].

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